molecular formula C16H23NO5 B554289 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate CAS No. 1872-59-9

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

Cat. No.: B554289
CAS No.: 1872-59-9
M. Wt: 309.36 g/mol
InChI Key: UMAXPCYVVRYQNO-ZDUSSCGKSA-N
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Description

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The compound features a benzyloxycarbonyl (Cbz) group and a tert-butoxy group, which are often employed as protecting groups in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate typically involves the protection of an amino acid derivative. The process begins with the amino acid, which is first protected by the benzyloxycarbonyl group. This is achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxy group. The reaction conditions often involve the use of organic solvents like dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis and other organic reactions.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: In the development of pharmaceuticals and drug delivery systems.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butoxy group provides steric hindrance, preventing side reactions. The protection is reversible, allowing for the selective deprotection and subsequent functionalization of the amino group. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methoxy)propanoate: Similar structure but with a methoxy group instead of a tert-butoxy group.

    (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(ethoxy)propanoate: Similar structure but with an ethoxy group instead of a tert-butoxy group.

    (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(isopropoxy)propanoate: Similar structure but with an isopropoxy group instead of a tert-butoxy group.

Uniqueness

The uniqueness of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate lies in its combination of the benzyloxycarbonyl and tert-butoxy groups, which provide both protection and steric hindrance. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required.

Properties

IUPAC Name

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAXPCYVVRYQNO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562393
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872-59-9
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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